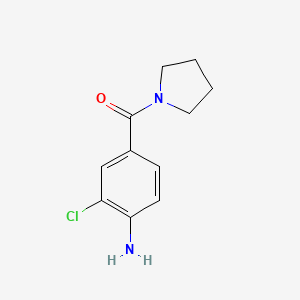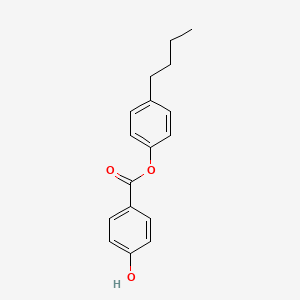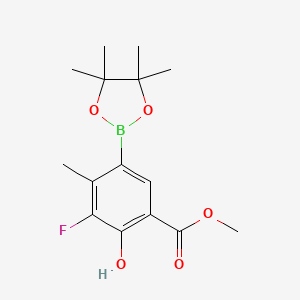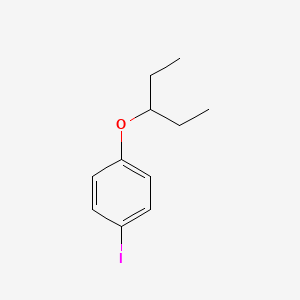![molecular formula C42H78NO8P B13890433 [2-hexadecanoyloxy-3-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B13890433.png)
[2-hexadecanoyloxy-3-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-alpha-Lecithin, also known as phosphatidylcholine, is a type of phospholipid that is a major component of cell membranes. It is amphiphilic, meaning it has both hydrophilic (water-attracting) and lipophilic (fat-attracting) properties. This compound is found in many animal and plant tissues, including egg yolk, soybeans, and sunflower seeds. It plays a crucial role in various biological processes, including cell signaling and metabolism .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: L-alpha-Lecithin can be synthesized through chemical processes involving the reaction of choline chloride with phosphoryl oxychloride, followed by the reaction with ®-(-)-3-chloro-1,2-propanediol under basic conditions. This two-step process is often performed in a flow reactor to ensure high yield and selectivity .
Industrial Production Methods: Commercially, L-alpha-Lecithin is primarily extracted from natural sources such as soybeans and sunflower seeds. The extraction process involves degumming the oil extracted from these seeds using water or solvents like hexane, ethanol, or acetone. The resulting lecithin is then purified to obtain a high concentration of phosphatidylcholine .
Analyse Chemischer Reaktionen
Types of Reactions: L-alpha-Lecithin undergoes various chemical reactions, including:
Hydrolysis: Enzymatic hydrolysis by phospholipase A2 results in the formation of lysophosphatidylcholine and free fatty acids.
Substitution: The choline group in L-alpha-Lecithin can be substituted with other groups to form different phospholipids.
Common Reagents and Conditions:
Oxidation: Typically involves reactive oxygen species or specific oxidizing agents.
Hydrolysis: Catalyzed by enzymes like phospholipase A2 under physiological conditions.
Substitution: Requires specific catalysts and controlled reaction conditions to ensure selective substitution.
Major Products:
Lysophosphatidylcholine: Formed through oxidation or hydrolysis.
Other Phospholipids: Formed through substitution reactions.
Wissenschaftliche Forschungsanwendungen
L-alpha-Lecithin has a wide range of applications in scientific research:
Wirkmechanismus
L-alpha-Lecithin exerts its effects primarily through its role in cell membrane structure and function. It is a key component of the phospholipid bilayer, contributing to membrane fluidity and permeability. In the body, L-alpha-Lecithin is metabolized to choline, which is a precursor for the neurotransmitter acetylcholine. Acetylcholine is crucial for various neurological functions, including memory and muscle control .
Vergleich Mit ähnlichen Verbindungen
L-alpha-Lecithin is often compared with other phospholipids such as:
Phosphatidylethanolamine: Similar in structure but contains ethanolamine instead of choline.
Phosphatidylinositol: Contains inositol and is involved in cell signaling pathways.
Phosphatidylserine: Contains serine and is important for cell cycle signaling.
Uniqueness: L-alpha-Lecithin is unique due to its high choline content, making it a valuable source of choline for the synthesis of acetylcholine. This property is particularly beneficial for cognitive health and neurological functions .
Eigenschaften
Molekularformel |
C42H78NO8P |
|---|---|
Molekulargewicht |
756.0 g/mol |
IUPAC-Name |
[2-hexadecanoyloxy-3-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C42H78NO8P/c1-6-8-10-12-14-16-18-20-21-23-24-26-28-30-32-34-41(44)48-38-40(39-50-52(46,47)49-37-36-43(3,4)5)51-42(45)35-33-31-29-27-25-22-19-17-15-13-11-9-7-2/h8,10,14,16,20-21,40H,6-7,9,11-13,15,17-19,22-39H2,1-5H3/b10-8-,16-14-,21-20- |
InChI-Schlüssel |
RAPKGPDUGWBPHR-XSMZTDTHSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCC/C=C\C/C=C\C/C=C\CC)COP(=O)([O-])OCC[N+](C)(C)C |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCC=CCC=CCC=CCC)COP(=O)([O-])OCC[N+](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(4-thiophen-3-ylanilino)-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one](/img/structure/B13890356.png)
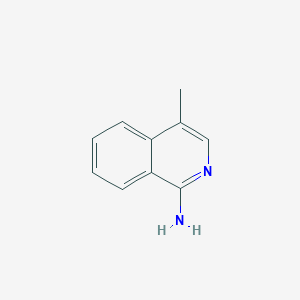
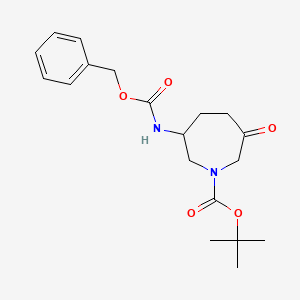
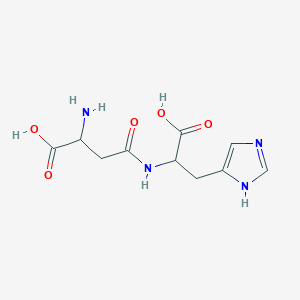
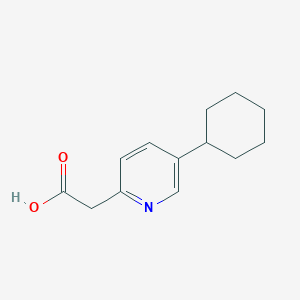
![Dimethyl 3-oxabicyclo[3.1.1]heptane-1,5-dicarboxylate](/img/structure/B13890386.png)
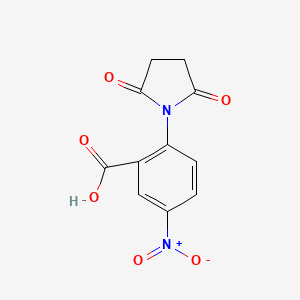
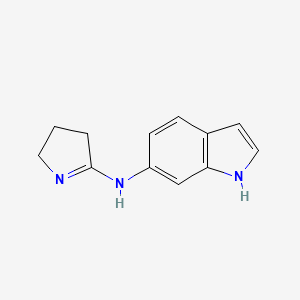
![1-[(3-Hydroxyphenyl)methyl]piperazin-2-one](/img/structure/B13890402.png)
